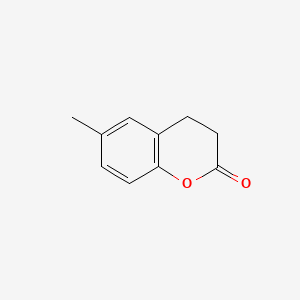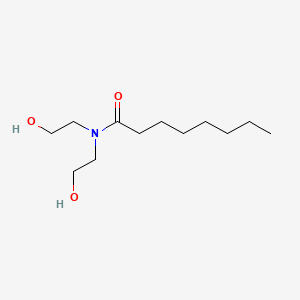
2-Iodo-2-methylbutane
Übersicht
Beschreibung
2-Iodo-2-methylbutane, also known as tert-amyl iodide, is an organic compound with the molecular formula C5H11I. It is a halogenated alkane, specifically an iodinated derivative of 2-methylbutane. This compound is characterized by the presence of an iodine atom attached to the second carbon of a 2-methylbutane chain. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Iodo-2-methylbutane can be synthesized through the iodination of 2-methylbutane. One common method involves the reaction of 2-methylbutane with iodine in the presence of red phosphorus. The reaction is typically carried out under reflux conditions to ensure complete conversion:
P+23I2→PI3
PI3+3CH3CH2CH(CH3)OH→3CH3CH2CH(CH3)I+H3PO3
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-methylbutane with iodine monochloride (ICl) in the presence of a catalyst. This method allows for higher yields and better control over the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-2-methylbutane primarily undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
- Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used. The reactions are typically carried out in aqueous or ethanolic solutions.
- Example: Reaction with NaOH to form 2-methyl-2-butanol.
CH3CH2C(CH3)I+NaOH→CH3CH2C(CH3)OH+NaI
- Example: Formation of 2-methyl-2-butene.
CH3CH2C(CH3)I+KOH→CH3CH2C(CH3)=CH2+KI+H2O
Major Products: The major products formed from these reactions include 2-methyl-2-butanol and 2-methyl-2-butene, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Iodo-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds and in the study of reaction mechanisms.
Biology: It can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-iodo-2-methylbutane in chemical reactions involves the formation of a carbocation intermediate. The iodine atom, being a good leaving group, departs from the molecule, resulting in the formation of a positively charged carbon center. This carbocation can then undergo nucleophilic attack or elimination, depending on the reaction conditions and reagents present.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-methylbutane: Similar in structure but contains a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the difference in bond strength between carbon-bromine and carbon-iodine bonds.
2-Chloro-2-methylbutane: Contains a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions compared to 2-iodo-2-methylbutane.
2-Fluoro-2-methylbutane: Contains a fluorine atom. It is much less reactive due to the strong carbon-fluorine bond.
Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution reactions. The large atomic radius of iodine also influences the stability of the carbocation intermediate, making it a valuable compound in studying reaction mechanisms and kinetics.
Eigenschaften
IUPAC Name |
2-iodo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-4-5(2,3)6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRZTQFWFPLHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074720 | |
| Record name | Butane, 2-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-38-7 | |
| Record name | 2-Iodo-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-2-methylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2-iodo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)


![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)









